BenchChemオンラインストアへようこそ!

1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Lipophilicity modulation Hansch parameter Drug-likeness optimization

1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 896334-84-2) is a synthetic spirocyclic small molecule belonging to the spiro[chroman-2,4′-piperidin]-4-one class, a scaffold established as a privileged structure for acetyl-CoA carboxylase (ACC) inhibition and antimicrobial activity. The compound is distinguished by the presence of an ortho-difluoromethylthio (–SCF2H) substituent on its benzoyl moiety, a functional group recognized for its intermediate lipophilicity (Hansch πR = 0.68) and capacity to act as a lipophilic, weak hydrogen-bond donor.

Molecular Formula C21H19F2NO3S
Molecular Weight 403.44
CAS No. 896334-84-2
Cat. No. B2893832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
CAS896334-84-2
Molecular FormulaC21H19F2NO3S
Molecular Weight403.44
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4SC(F)F
InChIInChI=1S/C21H19F2NO3S/c22-20(23)28-18-8-4-2-6-15(18)19(26)24-11-9-21(10-12-24)13-16(25)14-5-1-3-7-17(14)27-21/h1-8,20H,9-13H2
InChIKeyUDQNMSJZRYGTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 896334-84-2): Structural and Functional Baseline for Scientific Procurement


1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 896334-84-2) is a synthetic spirocyclic small molecule belonging to the spiro[chroman-2,4′-piperidin]-4-one class, a scaffold established as a privileged structure for acetyl-CoA carboxylase (ACC) inhibition and antimicrobial activity [1][2]. The compound is distinguished by the presence of an ortho-difluoromethylthio (–SCF2H) substituent on its benzoyl moiety, a functional group recognized for its intermediate lipophilicity (Hansch πR = 0.68) and capacity to act as a lipophilic, weak hydrogen-bond donor [3]. This specific combination of a validated spirochromanone core with a tunable fluoroalkylthio substituent creates a unique chemical entity that cannot be replicated by generic in-class analogs, making its unambiguous identification critical for reproducible research and targeted lead optimization campaigns.

Why Generic Spiro[chroman-2,4'-piperidin]-4-one Analogs Cannot Substitute for 1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one in Procurement


The spiro[chroman-2,4'-piperidin]-4-one scaffold is highly sensitive to N-benzoyl substitution, where even minor alterations in the aryl group drastically shift biological potency, target selectivity, and physicochemical properties [1]. Class-level SAR demonstrates that ACC inhibitory IC50 values vary over 100-fold (from low nanomolar to micromolar) across different benzoyl derivatives, while anti-tubercular MIC values span a 30-fold range (3.72 μM to >230 μM) depending solely on the substitution pattern [2]. The difluoromethylthio (–SCF2H) group on the target compound is not an inert linker; it actively modulates lipophilicity (πR = 0.68, versus πR = 1.44 for –SCF3 and πR = 0.56 for –CH3), introduces a weak hydrogen-bond donor (pKa = 35.2, A = 0.098), and serves as a metabolically tunable bioisostere for hydroxy or amino groups [3][4]. Procuring a generic spirochromanone without this specific substituent therefore risks obtaining a compound with fundamentally different target engagement, ADME behavior, and SAR trajectory, undermining experimental reproducibility and lead optimization conclusions.

Quantitative Differentiation Evidence for 1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 896334-84-2) for Procurement Decision-Making


Intermediate Lipophilicity of the –SCF2H Substituent Enables Fine-Tuned Hydrophobic Balance Compared to –SCF3 and –CH3 Analogs

The ortho-difluoromethylthio (–SCF2H) substituent on the benzoyl ring of the target compound provides an intermediate lipophilicity profile that is distinct from both the highly lipophilic –SCF3 analog and the minimally lipophilic –CH3 analog. The Hansch lipophilicity parameter (πR) for –SCF2H is 0.68, placing it between –SCF3 (πR = 1.44) and –CH3 (πR = 0.56) [1]. This intermediate value allows medicinal chemists to modulate logD without the excessive lipophilicity burden associated with –SCF3, which frequently leads to poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding. The –SCF2H group is also less electron-withdrawing than –SCF3, further differentiating its influence on the electronic character of the benzoyl moiety and, consequently, on the reactivity and binding affinity of the spirochromanone core [2].

Lipophilicity modulation Hansch parameter Drug-likeness optimization

Weak Hydrogen-Bond Donor Capacity of –SCF2H Confers Binding Selectivity Advantages Over Non-Hydrogen-Bonding –SCF3 and –CH3 Analogs

The –SCF2H group contains a slightly acidic proton (pKa = 35.2) that functions as a weak hydrogen-bond donor with a measured hydrogen-bond acidity parameter A = 0.098, a property entirely absent in the –SCF3 and –CH3 comparators [1]. This hydrogen-bond donor capacity renders –SCF2H a recognized bioisostere for hydroxy (–OH), thiol (–SH), and amino (–NH) groups, enabling the target compound to engage in specific hydrogen-bonding interactions with biological targets that are inaccessible to –SCF3-substituted analogs [2]. The –SCF2H group can thereby enhance binding selectivity through directional H-bond interactions with heteroatoms in enzyme active sites, while maintaining sufficient lipophilicity for membrane permeation—a dual advantage that –SCF3 (strongly lipophilic, no H-bond donor) and –CH3 (weakly lipophilic, no H-bond donor) cannot simultaneously provide.

Hydrogen-bond donor Binding selectivity Bioisostere design

Tunable Metabolic Stability of –SCF2H Relative to –SCF3 Enables ADME Optimization in Spirochromanone Lead Series

The –SCF2H group is documented to be less stable to acidic or basic conditions than its –SCF3 analog, a property that can be exploited to fine-tune metabolic stability rather than conferring excessive metabolic resistance that prolongs half-life beyond therapeutic utility [1]. In the context of sulfur-containing compounds, the –SCF2H group provides a metabolic advantage over non-fluorinated thioethers (–SCH3, –SCH2CH3) by protecting the sulfur atom from rapid cytochrome P450-mediated S-oxidation and subsequent S-methylation, pathways that commonly lead to rapid clearance of thioether-containing drugs [2]. Compared to the –SCF3 analog, which may exhibit excessive metabolic stability and accumulation risk, the –SCF2H group offers an intermediate metabolic profile that can be modulated through additional structural modifications, providing medicinal chemists with a balanced starting point for ADME optimization in the spirochromanone series.

Metabolic stability CYP oxidation S-oxidation blockade

Validated Spiro[chroman-2,4'-piperidin]-4-one Core Provides Documented ACC Inhibitory Potency and Anti-Tubercular Activity as Scaffold Baseline

The spiro[chroman-2,4'-piperidin]-4-one core shared by the target compound has been validated across multiple independent studies as an effective scaffold for ACC inhibition and anti-tubercular activity, establishing a baseline biological profile upon which the –SCF2H substituent can exert its differentiating effects. In the ACC inhibitor study, closely related spirochromanone derivatives (38a–m, 43a–j) demonstrated ACC inhibitory activity in the low nanomolar range, with compound 38j achieving in vivo reduction of respiratory quotient (RQ) in C57BL/6J mice, indicating increased whole-body fat oxidation [1]. BindingDB data for structurally similar 1'-carbonyl-spiro[chroman-2,4'-piperidin]-4-one analogs confirms ACC2 IC50 values ranging from 4.5 nM to 16 nM in CHO cell-based assays [2]. In the anti-tubercular study, spirochromanone analog PS08 exhibited an MIC of 3.72 μM against M. tuberculosis H37Ra, while less optimized analogs ranged from 7.68 to 230.42 μM, confirming that specific N-substitution critically governs potency [3]. These data collectively establish the scaffold's inherent biological relevance and underscore the importance of the specific –SCF2H benzoyl substitution in determining where the target compound falls within the activity continuum.

Acetyl-CoA carboxylase inhibition Anti-tubercular activity Scaffold validation

Optimal Research and Industrial Application Scenarios for 1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 896334-84-2)


ACC Inhibitor Lead Optimization Requiring Fine-Tuned Lipophilicity Without Excessive logD Burden

When optimizing spirochromanone-based ACC inhibitors for metabolic diseases, the intermediate Hanch πR = 0.68 of the –SCF2H group enables precise logD tuning within the drug-like range of 1–3, avoiding the excessive lipophilicity (πR = 1.44) and associated promiscuity risks of –SCF3-substituted analogs [1]. This compound is the preferred procurement choice when the research goal is to balance target potency with favorable ADME properties, as the –SCF2H group provides sufficient membrane permeability without the solubility and metabolic clearance penalties typically observed with highly lipophilic –SCF3 comparators.

Anti-Tubercular Drug Discovery Leveraging Hydrogen-Bond-Mediated Binding Selectivity

For anti-TB research programs targeting M. tuberculosis enzymes such as PtpB, the weak hydrogen-bond donor capacity (pKa = 35.2, A = 0.098) of the –SCF2H group can be exploited to engineer selective binding interactions that distinguish the mycobacterial target from homologous human enzymes [2]. This capability is absent in –SCF3 and –CH3 benzoyl analogs, making CAS 896334-84-2 the compound of choice for selectivity-driven anti-TB lead identification. The established anti-TB activity of the spirochromanone scaffold (MIC range 3.72–230.42 μM) further supports this application [3].

Metabolic Stability Profiling Through Comparative Fluoroalkylthio SAR Studies

In ADME-focused research, the target compound serves as a critical comparator for establishing structure-metabolism relationships within spirochromanone series. The –SCF2H group's documented metabolic profile—blocking CYP-mediated S-oxidation while maintaining susceptibility to acidic/basic degradation—provides a benchmark for evaluating whether metabolic stability is appropriately balanced [1]. Researchers comparing CAS 896334-84-2 with its –SCF3 and non-fluorinated thioether analogs can generate quantitative clearance data that informs the selection of an optimal substituent for in vivo pharmacokinetic studies.

Chemical Biology Tool Compound Development Requiring Bioisosteric Replacement of Hydroxy or Amino Functionality

For chemical biology applications where a hydroxy or amino group must be replaced with a lipophilic bioisostere to improve membrane permeability while retaining hydrogen-bonding capacity, the –SCF2H benzoyl spirochromanone scaffold offers a rationally designed solution [2]. The –SCF2H group functions as a validated bioisostere for –OH and –NH, preserving key H-bond interactions with the target while enhancing cellular penetration—a dual property not achievable with –SCF3 or –CH3 replacements.

Quote Request

Request a Quote for 1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.